molecular formula C17H18N2O3 B2922177 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one CAS No. 627835-25-0

2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one

Cat. No. B2922177
CAS RN: 627835-25-0
M. Wt: 298.342
InChI Key: GFKPUBNRUFQWDG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a chemical compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one varies depending on its application. As a fluorescent probe, it binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, it absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its function.
Biochemical and Physiological Effects:
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are highly dependent on its concentration and application. As a photosensitizer, it can induce apoptosis and necrosis in cancer cells, but can also cause damage to normal cells. As an enzyme inhibitor, it can lower cholesterol levels in the body, but can also affect other metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one in lab experiments is its unique properties, such as its fluorescent and photosensitizing capabilities. However, its limitations include its cost and the need for specialized equipment for its detection and analysis.

Future Directions

There are several potential future directions for the study of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one. One area of research could focus on its potential as a diagnostic tool for detecting metal ions in biological samples. Another area of research could explore its potential as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further studies could investigate its potential as an inhibitor of other enzymes involved in metabolic pathways.
In conclusion, 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a versatile chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand its mechanisms of action and to explore its potential in new areas of study.

Synthesis Methods

The synthesis of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one can be achieved through a multi-step process. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reduction process using sodium borohydride to yield 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one.

Scientific Research Applications

2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol, which could lead to the development of new drugs to treat hypercholesterolemia.

properties

IUPAC Name

2,6,6-trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-7-14-15(9-17(2,3)10-16(14)20)18(11)12-5-4-6-13(8-12)19(21)22/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPUBNRUFQWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one

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